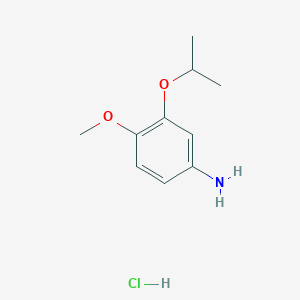
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride
Overview
Description
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO2 and its molecular weight is 217.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is an organic compound derived from aniline, characterized by the presence of methoxy and propan-2-yloxy substituents on the aromatic ring. Its molecular formula is , and it has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline typically involves the reaction of 4-methoxyaniline with propan-2-ol in the presence of a suitable catalyst. The reaction conditions often include heating to facilitate the substitution reaction, which can be optimized for yield and purity in industrial settings.
Antimicrobial Properties
Research indicates that 4-Methoxy-3-(propan-2-yloxy)aniline exhibits antimicrobial activity. In a study evaluating various aniline derivatives, this compound showed significant inhibitory effects against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined, demonstrating its potential as a lead compound in developing new antimicrobial agents .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways related to cell survival and death, particularly through interactions with specific receptors involved in tumor progression .
The biological activity of 4-Methoxy-3-(propan-2-yloxy)aniline is primarily attributed to its ability to act as a ligand for various biological targets. It can bind to receptors or enzymes, influencing their activity and potentially altering downstream signaling pathways. This interaction may lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways crucial for cancer cell survival.
- Receptor Modulation : It can modulate receptor activity, impacting cellular responses related to growth and apoptosis.
Comparative Analysis
To understand the uniqueness of 4-Methoxy-3-(propan-2-yloxy)aniline, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxy-3-(1-methylethoxy)benzenamine | Similar methoxy group; different alkyl chain | Moderate antimicrobial activity |
| 4-Methoxy-3-(propan-2-yloxy)phenol | Hydroxyl group instead of amine | Lower anticancer efficacy |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the effect of 4-Methoxy-3-(propan-2-yloxy)aniline against Gram-positive and Gram-negative bacteria. Results indicated that the compound had a lower MIC compared to standard antibiotics, suggesting its potential as an alternative treatment option .
- Cancer Cell Line Apoptosis Induction : In a controlled laboratory setting, this compound was tested on human cancer cell lines (e.g., HeLa cells). The results showed a significant increase in apoptosis markers after treatment with varying concentrations of the compound, indicating its potential as an anticancer agent .
Properties
IUPAC Name |
4-methoxy-3-propan-2-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(2)13-10-6-8(11)4-5-9(10)12-3;/h4-7H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBOADWMQMLSCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















